3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol
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Overview
Description
3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol is a complex organic compound characterized by the presence of an oxirane (epoxide) ring, a methoxy group, and a long aliphatic chain with two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be introduced through the reaction of an appropriate alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Methoxylation: The methoxy group can be added via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Aliphatic Chain: The long aliphatic chain with double bonds can be attached through a series of coupling reactions, often involving organometallic reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the aliphatic chain to single bonds.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated aliphatic chains.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the modification of proteins and other biomolecules. The aliphatic chain and phenolic group may also interact with lipid membranes and enzymes, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol: Similar structure but lacks the oxirane and methoxy groups.
3-[(Oxiran-2-yl)methoxy]benzaldehyde: Contains the oxirane and methoxy groups but has a different aliphatic chain.
Uniqueness
3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol is unique due to the combination of its oxirane ring, methoxy group, and long aliphatic chain with double bonds
Properties
CAS No. |
671197-44-7 |
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Molecular Formula |
C24H36O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-(oxiran-2-ylmethoxy)-5-pentadeca-8,11-dienylphenol |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-22(25)18-23(17-21)26-19-24-20-27-24/h4-5,7-8,16-18,24-25H,2-3,6,9-15,19-20H2,1H3 |
InChI Key |
AXQFANOPCGECFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)OCC2CO2)O |
Origin of Product |
United States |
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